molecular formula C24H23N3O4S B4041036 N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 609794-35-6

N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4041036
CAS No.: 609794-35-6
M. Wt: 449.5 g/mol
InChI Key: UGIPXELUWRIPDG-UHFFFAOYSA-N
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Description

N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.14092740 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of heterocyclic chemistry has led to the development of novel pyrido and thienopyrimidines, benzothiophene derivatives, and related fused systems, showcasing the synthetic versatility of compounds similar to N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. These compounds are synthesized via various methods, including reactions with carbonyl compounds, chloroacetyl chloride, and different nucleophiles under specific conditions, leading to a wide array of heterocyclic compounds with potential biological activities (Bakhite, Yamada, & Al‐Sehemi, 2005; Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Pharmacological Applications

The pharmacological evaluation of related compounds has revealed significant findings. For instance, a series of [1]benzothieno[2,3-c]pyridines and 1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridines demonstrated potent anticonflict activity and a reduction in memory impairment, suggesting potential applications as novel anxiolytic agents (Kawakubo et al., 1990). These findings highlight the therapeutic potential of such compounds in treating anxiety and related disorders.

Antimicrobial Activity

Compounds with similar structural motifs have been evaluated for their antimicrobial activities. For example, derivatives of 3-amino-thiophene-2-carboxamides and related compounds have shown promising antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria, underscoring their potential as new antimicrobial agents (Ahmed, 2007).

Molecular and Crystal Structure Analysis

The detailed molecular and crystal structure analyses of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, have provided insights into their chemical properties and potential applications. These studies often reveal key interactions, such as intramolecular hydrogen bonds, which can influence the compound's reactivity and interaction with biological targets (Saeed, Rashid, Bhatti, & Jones, 2010).

Properties

IUPAC Name

N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-22(19-14-30-17-8-2-3-9-18(17)31-19)27-24-21(16-7-1-4-10-20(16)32-24)23(29)26-13-15-6-5-11-25-12-15/h2-3,5-6,8-9,11-12,19H,1,4,7,10,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIPXELUWRIPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609794-35-6
Record name N-(3-{[(3-PYRIDINYLMETHYL)AMINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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